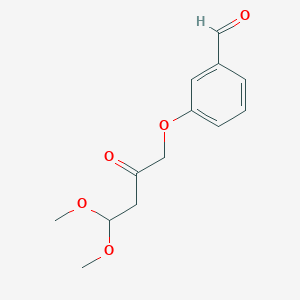![molecular formula C26H18 B14394845 2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene CAS No. 89441-49-6](/img/structure/B14394845.png)
2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) This compound is characterized by the presence of a naphthalene moiety attached to a phenanthrene structure via an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and phenanthrene as the primary starting materials.
Formation of Ethenyl Linkage: The naphthalene is first functionalized to introduce an ethenyl group. This can be achieved through a series of reactions, including halogenation followed by dehydrohalogenation.
Coupling Reaction: The ethenyl-functionalized naphthalene is then coupled with phenanthrene under specific conditions, often using a palladium-catalyzed cross-coupling reaction such as the Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethenyl linkage to an ethyl group.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinone and phenanthrenequinone derivatives.
Reduction: Formation of 2-[2-(Naphthalen-2-YL)ethyl]phenanthrene.
Substitution: Introduction of halogen, nitro, or other functional groups onto the aromatic rings.
Scientific Research Applications
2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs and their interactions with other chemicals.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a probe in biochemical assays.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, affecting its structure and function. Additionally, it can interact with proteins, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylnaphthalene: Similar structure but lacks the phenanthrene moiety.
2-Vinylnaphthalene: Similar structure but lacks the phenanthrene moiety and has a vinyl group instead of an ethenyl linkage.
Uniqueness
2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene is unique due to its combination of naphthalene and phenanthrene structures, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
89441-49-6 |
|---|---|
Molecular Formula |
C26H18 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-(2-naphthalen-2-ylethenyl)phenanthrene |
InChI |
InChI=1S/C26H18/c1-2-7-23-17-19(11-13-21(23)5-1)9-10-20-12-16-26-24(18-20)15-14-22-6-3-4-8-25(22)26/h1-18H |
InChI Key |
UTQZIXFHELUIBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC3=CC4=C(C=C3)C5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


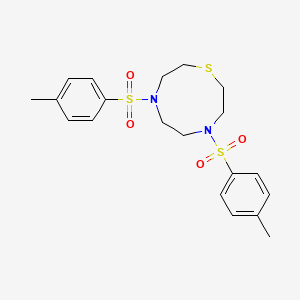
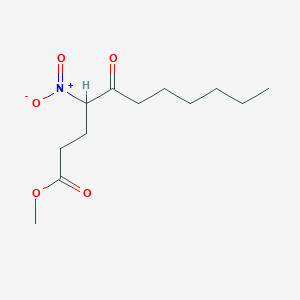
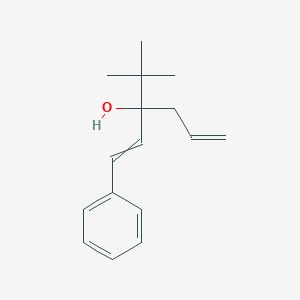
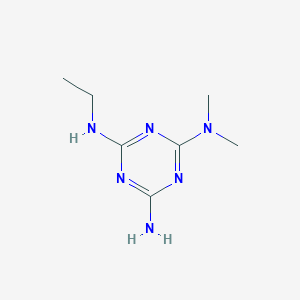

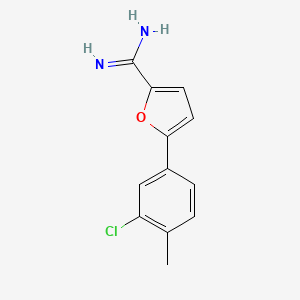
![[(7-Oxabicyclo[4.1.0]heptan-1-yl)methyl](oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14394796.png)

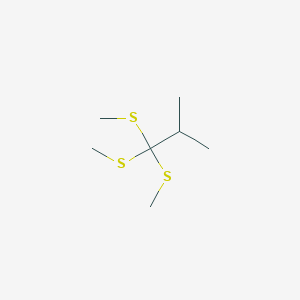
![2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile](/img/structure/B14394811.png)
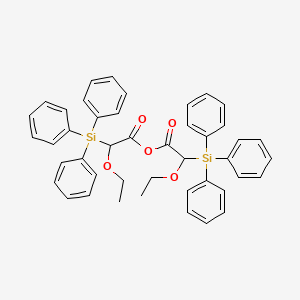
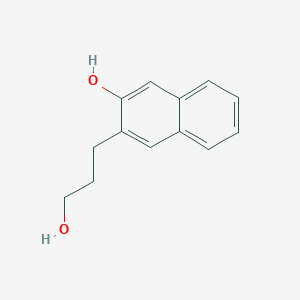
![(6-Hydroxyspiro[4.5]decan-6-yl)acetic acid](/img/structure/B14394828.png)
